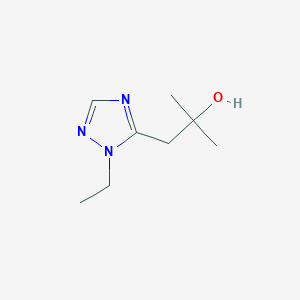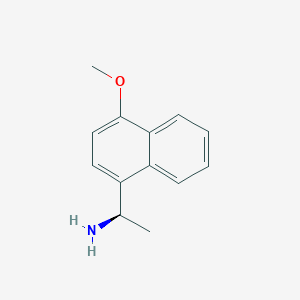
(R)-1-(4-methoxynaphthalen-1-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-methoxynaphthalen-1-yl)ethanamine is a chiral amine derivative of naphthalene This compound is characterized by the presence of a methoxy group at the 4-position of the naphthalene ring and an ethanamine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-methoxynaphthalen-1-yl)ethanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxynaphthalene.
Chiral Amine Introduction: The ethanamine side chain is introduced using chiral amine synthesis techniques. This can involve asymmetric synthesis methods to ensure the desired ®-enantiomer is obtained.
Reaction Conditions: Common reagents used in the synthesis include reducing agents, catalysts, and solvents such as toluene or ethanol. The reaction conditions are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of ®-1-(4-methoxynaphthalen-1-yl)ethanamine may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability of the compound for various applications.
化学反応の分析
Types of Reactions
®-1-(4-methoxynaphthalen-1-yl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydronaphthalenes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
®-1-(4-methoxynaphthalen-1-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ®-1-(4-methoxynaphthalen-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(4-methoxynaphthalen-1-yl)ethanamine: The non-chiral version of the compound.
1-(4-methoxynaphthalen-1-yl)propanamine: A similar compound with a propanamine side chain instead of ethanamine.
4-methoxynaphthalene: The parent compound without the ethanamine side chain.
Uniqueness
®-1-(4-methoxynaphthalen-1-yl)ethanamine is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted counterparts. The presence of the methoxy group and the ethanamine side chain also contributes to its distinct chemical and physical properties.
特性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
(1R)-1-(4-methoxynaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C13H15NO/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-9H,14H2,1-2H3/t9-/m1/s1 |
InChIキー |
GEAIGLPMZKYVEJ-SECBINFHSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C2=CC=CC=C21)OC)N |
正規SMILES |
CC(C1=CC=C(C2=CC=CC=C21)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


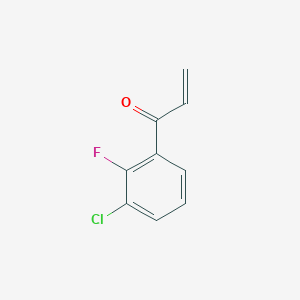
![3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine](/img/structure/B13622127.png)
![tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate](/img/structure/B13622136.png)

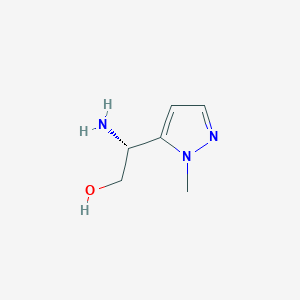
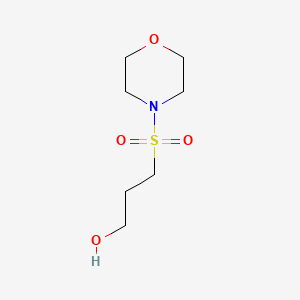

![Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13622158.png)



